molecular formula C12H21NO5 B2567059 4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid CAS No. 1416437-93-8

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

Cat. No.: B2567059
CAS No.: 1416437-93-8
M. Wt: 259.302
InChI Key: GJZYDQLMLYHLAE-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the reaction of 2,2-dimethylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a morpholine ring. This combination provides distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZYDQLMLYHLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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